molecular formula C11H8ClN B8351499 4-Chloro-8-vinyl-quinoline

4-Chloro-8-vinyl-quinoline

Cat. No.: B8351499
M. Wt: 189.64 g/mol
InChI Key: NXTRFMJLEVMUBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-8-vinyl-quinoline is a useful research compound. Its molecular formula is C11H8ClN and its molecular weight is 189.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H8ClN

Molecular Weight

189.64 g/mol

IUPAC Name

4-chloro-8-ethenylquinoline

InChI

InChI=1S/C11H8ClN/c1-2-8-4-3-5-9-10(12)6-7-13-11(8)9/h2-7H,1H2

InChI Key

NXTRFMJLEVMUBV-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C2C(=CC=C1)C(=CC=N2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 975 mg (4.02 mmol) 8-bromo-4-chloroquinoline (commercially available from Ubichem Research Ltd, Budapest, Hungary), 166 mg (0.20 mmol) PdCl2dppfCH2Cl2, 833 mg (6.00 mmol) potassium vinyl tetrafluoroborate and 0.57 ml (4.10 mmol) triethylamine in 20 ml ethanol was heated at reflux for 3 h. The resulting yellow suspension was filtered and the filtrate evaporated to dryness. The residue was suspended in ethyl acetate, filtered and the filtrate extracted with water. The organic layer was evaporated to dryness and the isolated crude product purified by silica gel chromatography (hexane/ethyl acetate 9:1) to yield 207 mg (27%) of the title compound as white crystals. MS: 189.1 (M+). 1H-NMR (300 MHz, CDCl3): 5.53 (d, J=11.1 Hz, 1H); 5.95 (d, J=17.7 Hz, 1H); 7.51 (d, J=4.6 Hz. 1H); 7.63 (t, J=7.9 Hz, 1H); 7.96 (dd, J=17.7, 11.1 Hz, 1H); 7.97 (d, J=7.1 Hz, 1H); 8.19 (d, J=8.5 Hz, 1H); 8.80 (d, J=4.6 Hz, 1H).
Quantity
975 mg
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2dppfCH2Cl2
Quantity
166 mg
Type
reactant
Reaction Step One
[Compound]
Name
potassium vinyl tetrafluoroborate
Quantity
833 mg
Type
reactant
Reaction Step One
Quantity
0.57 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
27%

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